molecular formula C10H11NO B020819 1-(1H-indol-3-yl)ethanol CAS No. 103205-15-8

1-(1H-indol-3-yl)ethanol

Cat. No.: B020819
CAS No.: 103205-15-8
M. Wt: 161.2 g/mol
InChI Key: UHVJRCGECUWUJB-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)ethanol is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature, particularly in alkaloids and plant hormones. The structure of this compound consists of an indole ring attached to an ethanol group at the third position of the indole ring. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-indol-3-yl)ethanol can be synthesized through several methods. One common method involves the reduction of indole-3-acetaldehyde using sodium borohydride in methanol. The reaction typically proceeds at room temperature and yields this compound as the primary product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of indole-3-acetaldehyde using a palladium catalyst. This method is advantageous due to its high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indole-3-acetaldehyde or indole-3-acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield indole-3-ethanol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halogenating agents for halogen substitution reactions.

Major Products:

    Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.

    Reduction: Indole-3-ethanol.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

1-(1H-indol-3-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its role in plant growth and development, particularly in the synthesis of plant hormones like indole-3-acetic acid.

    Medicine: Research has shown that this compound exhibits potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals due to its biological activity.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)ethanol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in cell signaling pathways.

    Pathways Involved: It influences pathways related to cell growth, apoptosis, and inflammation. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

1-(1H-indol-3-yl)ethanol can be compared with other similar compounds such as:

    Indole-3-acetic acid: A plant hormone that plays a crucial role in plant growth and development.

    Indole-3-acetaldehyde: An intermediate in the biosynthesis of indole-3-acetic acid.

    Indole-3-ethanol: A reduced form of this compound with similar biological activities.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a precursor for the synthesis of other biologically active indole derivatives further enhances its significance in scientific research.

Properties

IUPAC Name

1-(1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-7,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVJRCGECUWUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452482
Record name INDOLE-3-METHYLCARBINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103205-15-8
Record name INDOLE-3-METHYLCARBINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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